3,5-Dimethoxyphenethylamine
Overview
Description
3,5-Dimethoxyphenethylamine is an organic compound belonging to the phenethylamine class. It is a positional isomer of dimethoxyphenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions. The molecular formula of this compound is C10H15NO2, and it has a molecular weight of 181.23 g/mol .
Mechanism of Action
Target of Action
3,5-Dimethoxyphenethylamine, a positional isomer of dimethoxyphenethylamine , primarily targets the serotonergic receptors in the human body . These receptors include 5-HT 1A, 5-HT 2A, and 5-HT 2C . The serotonergic system plays a crucial role in modulating various central nervous system processes like appetite, sexual activity, memory, attention, or sleep .
Mode of Action
This compound interacts with its targets, the serotonergic receptors, by binding to them . It has been observed that this compound binds with weak to moderately high affinity to the 5-HT 2A receptor . The introduction of fluorinated 4-alkoxy substituents generally increases 5-HT 2A and 5-HT 2C receptors binding affinities and increases the activation potency and efficacy at the 5-HT 2A and 5-HT 2B receptors .
Biochemical Pathways
It is known that the compound interacts with the serotonergic system . Serotonin, or 5-hydroxytryptamine (5-HT), modulates vital central nervous system processes through interactions with various 5-HT receptors .
Result of Action
The result of this compound’s action is the induction of potent psychedelic effects . These effects are due to the compound’s interaction with the serotonergic receptors, particularly the 5-HT 2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenethylamine typically involves the following steps:
Starting Material: The process begins with 3,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
3,5-Dimethoxyphenethylamine can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue where the methoxy groups are at the 3 and 4 positions.
2,5-Dimethoxyphenethylamine: Another isomer with methoxy groups at the 2 and 5 positions.
Mescaline (3,4,5-Trimethoxyphenethylamine): A well-known psychedelic compound with three methoxy groups at the 3, 4, and 5 positions .
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity differently compared to its isomers and analogues.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFEDDRTVLPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185912 | |
Record name | 3,5-Dimethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-28-3 | |
Record name | 3,5-Dimethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIMETHOXYPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL58YTU6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we differentiate 3,5-Dimethoxyphenethylamine from its isomers using analytical techniques?
A1: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are instrumental in differentiating this compound from its isomers. [] While most dimethoxyphenethylamine isomers yield a monobromo species as the major product upon bromination, this compound primarily forms the 2,6-dibromo isomer. [] Moreover, in mass spectrometry, this compound, unlike its 2,4-, 2,5-, and 2,6-dimethoxy isomers, doesn't exhibit a significant m/z 180 ion, indicating the absence of bromine loss from its molecular ion. [] This distinction, coupled with effective HPLC separation using a C18 stationary phase and a specific mobile phase, allows for clear identification. []
Q2: What is the significance of synthesizing ¹³C-labeled this compound?
A2: The synthesis of ¹³C-labeled this compound, specifically the [¹³C6]-labeled variant, holds substantial value in quantitative analysis, particularly in fields like forensic science and metabolomics. [, ] Employing this labeled compound as an internal standard in GC-MS and LC-MS/MS analyses enhances the accuracy of drug quantification in biological samples. [, ] This approach is particularly beneficial due to the minimal isotopic effects observed with ¹³C compared to ²H (deuterium), leading to more reliable results. []
Q3: What are the advantages of using [¹³C6]-phenol as a starting material for synthesizing ¹³C-labeled phenethylamine derivatives like this compound?
A3: [¹³C6]-Phenol has proven to be a highly effective precursor in the synthesis of ¹³C-labeled phenethylamines, including this compound. [, ] This approach streamlines the incorporation of ¹³C labels into the target molecules, offering a more efficient and controlled synthetic pathway compared to other methods. [, ] Additionally, utilizing Stille-type coupling reactions further enhances the synthesis of specific derivatives, like those containing 3,4-methylenedioxy or 4-methoxy groups. [, ] This strategy underscores the importance of selecting appropriate starting materials and reaction pathways for efficient isotope labeling in drug development and analytical chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.